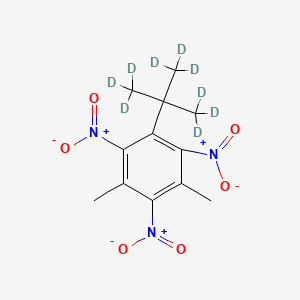

Musk Xylene-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O6 |

|---|---|

Molecular Weight |

306.32 g/mol |

IUPAC Name |

1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethyl-2,4,6-trinitrobenzene |

InChI |

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3/i3D3,4D3,5D3 |

InChI Key |

XMWRWTSZNLOZFN-YJMGCJIZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Musk Xylene-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Musk Xylene-d9, a deuterated isotopologue of the synthetic fragrance, Musk Xylene. The inclusion of deuterium atoms in the tert-butyl group of the molecule makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in environmental monitoring, toxicology studies, and quality control in the cosmetics industry. This document outlines the synthetic pathway, detailed experimental protocols, and expected analytical data.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated precursor, tert-butanol-d9. This is followed by its conversion to tert-butyl-d9 chloride, which then undergoes a Friedel-Crafts alkylation with m-xylene. The final step involves the nitration of the resulting deuterated intermediate to yield this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Synthesis of tert-butanol-d9

This procedure is adapted from a patented method for the preparation of deuterated tert-butyl alcohol.[1]

Materials:

-

Deuterated methyl magnesium iodide (CD₃MgI)

-

Deuterated acetone (CD₃)₂CO

-

Anhydrous manganese chloride (MnCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Heavy water (D₂O)

-

Deuterated hydrochloric acid (DCl)

Procedure:

-

To a dry three-necked flask equipped with a thermometer, a condenser, and a dropping funnel, add deuterated methyl magnesium iodide, anhydrous tetrahydrofuran, and anhydrous manganese chloride.

-

Cool the mixture to 0-10°C.

-

Slowly add deuterated acetone dropwise to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for 4-6 hours at the controlled temperature.

-

Quench the reaction by the slow addition of a D₂O solution of deuterated hydrochloric acid.

-

Separate the organic layer and purify by distillation to obtain tert-butanol-d9.

Synthesis of tert-butyl-d9 chloride

This procedure is based on standard methods for the conversion of tertiary alcohols to alkyl chlorides.[2][3][4][5][6]

Materials:

-

tert-butanol-d9

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a separatory funnel, combine tert-butanol-d9 and concentrated hydrochloric acid.

-

Shake the mixture for 15-20 minutes, periodically venting the funnel.

-

Allow the layers to separate and remove the lower aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution, followed by water until the washings are neutral.

-

Dry the organic layer with anhydrous calcium chloride.

-

Decant the dried liquid and purify by distillation to yield tert-butyl-d9 chloride.

Friedel-Crafts Alkylation of m-xylene with tert-butyl-d9 chloride

This protocol is adapted from established procedures for Friedel-Crafts alkylation.[7][8]

Materials:

-

m-xylene

-

tert-butyl-d9 chloride

-

Anhydrous aluminum chloride (AlCl₃)

Procedure:

-

To a clean, dry reaction flask, add m-xylene and tert-butyl-d9 chloride.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions to the cooled and stirred reaction mixture.

-

Allow the reaction to proceed in the ice bath until the evolution of HCl gas subsides.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Quench the reaction by carefully adding water and a small amount of hydrochloric acid.

-

Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

-

Purify the product, 5-tert-butyl-d9-1,3-dimethylbenzene, by distillation.

Nitration of 5-tert-butyl-d9-1,3-dimethylbenzene

This final step is based on the known nitration methods for producing musk xylene.[9]

Materials:

-

5-tert-butyl-d9-1,3-dimethylbenzene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ethanol

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to fuming nitric acid at a low temperature.

-

Slowly add the 5-tert-butyl-d9-1,3-dimethylbenzene to the stirred and cooled nitrating mixture.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the crude product and wash thoroughly with water.

-

Recrystallize the crude product from 95% ethanol to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its precursors.

| Step | Reactants | Product | Reported Yield | Isotopic Purity (atom % D) | Reference |

| 1 | Deuterated methyl magnesium iodide, Deuterated acetone | tert-butanol-d9 | 80-82% | 99.7-99.8% | [10] |

| 2 | tert-butanol-d9, HCl | tert-butyl-d9 chloride | 78-88% (for non-deuterated) | Expected to be >99% | [2] |

| 3 | m-xylene, tert-butyl-d9 chloride | 5-tert-butyl-d9-1,3-dimethylbenzene | ~65% (for non-deuterated) | Expected to be >99% | [7] |

| 4 | 5-tert-butyl-d9-1,3-dimethylbenzene, HNO₃/H₂SO₄ | This compound | Expected to be similar to non-deuterated | Expected to be >99% | - |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (non-deuterated) | Expected Spectroscopic Data |

| This compound | C₁₂H₆D₉N₃O₆ | 306.33 | 81-15-2 | ¹H NMR: Signals corresponding to the aromatic and methyl protons. Absence of a signal for the tert-butyl group. MS (EI): Expected molecular ion (M⁺) at m/z 306. |

| Musk Xylene | C₁₂H₁₅N₃O₆ | 297.27 | 81-15-2 | ¹H NMR: Signals for aromatic, methyl, and tert-butyl protons.[11] MS (EI): Molecular ion (M⁺) at m/z 297.[11] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. The preparation of tertiary butyl chloride (2-chloro-2-methylpropane) [wwwchem.uwimona.edu.jm]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]

- 9. Musk xylene - Wikipedia [en.wikipedia.org]

- 10. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 11. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Musk Xylene-d9 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Musk Xylene-d9 in scientific research. Primarily utilized as an internal standard, this deuterated isotopologue of musk xylene is indispensable for the accurate quantification of its non-deuterated counterpart in a variety of complex matrices. Due to growing environmental and health concerns surrounding musk xylene—a synthetic fragrance once widely used in consumer products—rigorous and reliable analytical methods are essential for monitoring its presence and understanding its behavior.[1][2][3] This guide details the methodologies, presents key performance data, and illustrates the workflows that underpin its use in environmental and biological monitoring.

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for analytical methods based on isotope dilution, a powerful technique used in mass spectrometry. In this approach, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Because this compound is chemically almost identical to the native musk xylene, it experiences the same losses during sample extraction, cleanup, and analysis.

However, due to its higher mass (from the nine deuterium atoms replacing hydrogen atoms on the tert-butyl group), it is easily distinguished from the native compound by a mass spectrometer.[4][5] By comparing the signal intensity of the native analyte to that of the known amount of the added internal standard, chemists can accurately calculate the concentration of the original musk xylene in the sample, compensating for any procedural variations. This method, often employing Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), provides high accuracy and precision.[2][6][7]

Quantitative Data Summary

The use of this compound as an internal standard has been validated across numerous studies and sample types. The following tables summarize key quantitative performance metrics from various research applications.

Table 1: Method Performance in Cosmetics

| Parameter | Value | Reference |

| Recovery | 85.81% - 103.77% | [8] |

| 92.5% - 102.0% | [5] | |

| 81.1% - 86.9% | [7] | |

| Relative Standard Deviation (RSD) | < 5.32% | [8] |

| < 5% | [5] | |

| < 12% (inter-day) | [7] | |

| Limit of Quantitation (LOQ) | 50.0 - 500 ng/kg | [8] |

| 1.0 - 8.0 µg/kg | [5] | |

| 5 µg/kg | [7] |

Table 2: Concentrations Detected in Human Samples

| Matrix | Concentration Range (lipid weight basis) | Reference |

| Human Milk (U.S.) | < 2 - 150 ng/g | [1] |

| Blood Lipids (Human) | 12 - 49 ng/g | [9] |

Experimental Protocols

The following sections detail a representative experimental protocol for the determination of musk xylene in cosmetic and biological samples using this compound as an internal standard.

Sample Preparation and Extraction

The goal of this stage is to efficiently extract musk xylene from the sample matrix while introducing the internal standard for quantification.

For Cosmetics (e.g., creams, lotions):

-

Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., d15-Musk Xylene in acetonitrile) to the sample.[5]

-

Solvent Addition: Add a suitable extraction solvent mixture, such as acetone and hexane (1:1 v/v).[8] For some matrices, n-hexane with saturated sodium chloride solution is used.[5]

-

Extraction: Tightly cap the tube and perform ultrasonic extraction for approximately 20-30 minutes.[5][8]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 8,000 rpm) for 5-10 minutes to separate the solid matrix from the liquid extract.[5]

-

Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube. Repeat the extraction process on the remaining solids two more times, combining all supernatants.

For Biological Samples (e.g., human milk, blood plasma):

-

Internal Standard Spiking: Add the this compound internal standard to a measured volume or weight of the sample.

-

Liquid-Liquid Extraction (LLE): Use appropriate solvents to extract the lipophilic musk compounds.

-

Lipid Removal: For high-fat samples like human milk, a lipid removal step may be necessary.

Extract Cleanup

A cleanup step is crucial to remove interfering compounds from the sample extract that could affect the GC-MS analysis.

-

Solvent Evaporation: Gently evaporate the combined solvent extracts to near dryness under a stream of nitrogen.

-

Reconstitution: Re-dissolve the residue in a small volume of a solvent suitable for solid-phase extraction (SPE), such as n-hexane.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a CNWBOND Si or Sep-Pak Silica cartridge) with the appropriate solvents as per the manufacturer's instructions.[7][8]

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., n-hexane) to remove interfering substances.

-

Elute the target analytes (musk xylene and this compound) with a stronger solvent or solvent mixture.

-

-

Final Concentration: Evaporate the eluted fraction to a final volume of approximately 1 mL for GC-MS analysis.

GC-MS/MS Analysis

The final extract is injected into a GC-MS/MS system for separation, detection, and quantification.

-

Gas Chromatography (GC):

-

Column: A low-polarity capillary column, such as an HP-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm), is commonly used for separation.[7][8][10]

-

Injection: 1-2 µL of the final extract is injected, typically in splitless mode.

-

Temperature Program: An optimized temperature gradient is used to separate the target compounds.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. NCI offers high sensitivity for nitro-aromatic compounds like musk xylene.[9]

-

Detection Mode: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both musk xylene and this compound are monitored.[8]

-

-

Quantification: The concentration of musk xylene in the original sample is calculated by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known standards.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Analytical workflow for Musk Xylene quantification.

Caption: Principle of isotope dilution analysis.

References

- 1. Synthetic musk fragrances in human milk from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Musk xylene (butyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesDLM-8278-1.2 [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 10 synthetic musks in cosmetics by isotope dilution-gc-ms/ms | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The trace analysis of musk xylene in biological samples: problems associated with its ubiquitous occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for Musk Xylene-d9: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth technical explanation of a typical CoA for Musk Xylene-d9, a deuterated internal standard essential for quantitative analysis in various scientific fields, including environmental monitoring and pharmacokinetic studies. Understanding the data presented and the methodologies used is paramount for ensuring the accuracy and reliability of experimental results.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the compound. This compound is the deuterated form of Musk Xylene, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

| Parameter | Typical Specification | Significance |

| Compound Name | This compound | Identifies the specific deuterated compound. |

| Molecular Formula | C₁₂H₆D₉N₃O₆[1][2] | Details the elemental composition, including the nine deuterium atoms. |

| Molecular Weight | ~306.32 g/mol [1][2] | The mass of one mole of the compound, reflecting the deuterium incorporation. |

| CAS Number (Labeled) | 2687960-78-5[3] | A unique identifier for the deuterium-labeled substance. |

| CAS Number (Unlabeled) | 81-15-2[3] | The unique identifier for the non-deuterated Musk Xylene. |

| Appearance | White to off-white solid | Confirms the physical state and appearance of the material. |

Quantitative Analysis: Purity and Isotopic Enrichment

This section presents the critical quantitative data that attests to the quality of the standard. These values are determined through rigorous analytical testing.

| Analytical Test | Methodology | Typical Specification | Interpretation |

| Chemical Purity | GC-MS | ≥98%[3] | Indicates the percentage of the material that is this compound, exclusive of isotopic isomers and residual solvents. |

| Isotopic Enrichment | ¹H NMR or GC-MS | ≥98 atom % D | Represents the percentage of the labeled positions that contain deuterium, ensuring minimal interference from the unlabeled analog. |

| Residual Solvents | GC-MS (Headspace) | Varies by solvent (e.g., <0.5%) | Quantifies any remaining solvents from the synthesis and purification processes. |

| Identity Confirmation | ¹H NMR, Mass Spectrometry | Conforms to structure | Confirms that the chemical structure is consistent with this compound. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical data presented in the CoA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. It is employed to assess both chemical purity and to confirm the identity of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a high-purity solvent such as acetonitrile or hexane.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5MS). The column separates compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis: As compounds elute from the column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization - EI), molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is a fingerprint of the molecule. The identity of this compound is confirmed by comparing its fragmentation pattern to a reference spectrum. Chemical purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules and is particularly useful for confirming the positions of isotopic labels and quantifying isotopic enrichment.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., Chloroform-d).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For structural confirmation, a ¹H NMR spectrum is acquired.

-

Structural Confirmation: The ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons. The absence or significant reduction of the signal for the tert-butyl protons confirms successful deuteration at that position.

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the integral of the residual proton signal from the labeled position to the integral of a proton signal from an unlabeled position in the molecule. This ratio allows for the calculation of the percentage of deuterium incorporation.

Visualizing Workflows and Relationships

Diagrams are invaluable for illustrating the logical flow of processes and the relationships between different aspects of the analysis.

Caption: Quality Control Workflow for Chemical Standards.

Caption: Interrelation of Analytical Methods and Quality Attributes.

References

Physical and chemical properties of Musk Xylene-d9

An In-depth Technical Guide to Musk Xylene-d9

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is the deuterated analogue of Musk Xylene, a synthetic fragrance historically used in a variety of consumer products. The incorporation of deuterium atoms in the tert-butyl group provides a valuable tool for metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods.

Data Presentation: Quantitative Properties

| Property | This compound | Musk Xylene (CAS 81-15-2) | Source(s) |

| Molecular Formula | C₁₂D₉H₆N₃O₆ | C₁₂H₁₅N₃O₆ | [1][2] |

| Molecular Weight | 306.32 g/mol | 297.26 g/mol | [1][2] |

| Appearance | - | Yellowish crystalline powder or needles | [3] |

| Melting Point | Not available, expected to be similar to Musk Xylene | 110 °C | [3] |

| Boiling Point | Not available, expected to be similar to Musk Xylene | >200 °C | [3] |

| Water Solubility | Not available, expected to be very low | ~0.15 mg/L at 22 °C | [4][5] |

| Solubility in Organic Solvents | - | Soluble in diethyl ether and ethanol | [3] |

| logP (Octanol/Water Partition Coefficient) | - | 4.369 (estimated) | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Musk Xylene are crucial for its application in research. The following sections outline generalized methodologies based on available literature.

Synthesis of Musk Xylene

The synthesis of Musk Xylene is a two-step process involving a Friedel-Crafts alkylation followed by nitration.[3][6] The synthesis of the deuterated analogue would follow a similar pathway, utilizing deuterated reagents.

Step 1: Friedel-Crafts Alkylation of m-Xylene

-

Objective: To introduce a tert-butyl group onto the m-xylene ring.

-

Reactants: m-xylene, tert-butyl chloride (or isobutyl chloride), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride).[3][7]

-

Procedure (General):

-

m-Xylene and the Lewis acid catalyst are charged into a reaction vessel equipped with a stirrer, dropping funnel, and a system to trap evolved HCl gas.

-

tert-Butyl chloride is added dropwise to the mixture while maintaining a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The reaction is quenched, and the organic layer containing the product, 5-tert-butyl-m-xylene, is separated, washed, and purified, typically by distillation.

-

Step 2: Nitration of 5-tert-butyl-m-xylene

-

Objective: To introduce three nitro groups onto the aromatic ring to form Musk Xylene.

-

Reactants: 5-tert-butyl-m-xylene and a nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid).[3][6]

-

Procedure (General):

-

The nitrating agent is cooled in an ice bath.

-

5-tert-butyl-m-xylene is added slowly to the nitrating agent while carefully controlling the temperature to prevent runaway reactions.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a set duration.

-

The reaction mixture is then poured onto ice, causing the crude Musk Xylene to precipitate.

-

The crude product is filtered, washed with water and a dilute base (e.g., sodium carbonate solution) to neutralize any remaining acid, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as 95% ethanol.[3][6]

-

Analytical Determination by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the analysis of Musk Xylene and its deuterated analogue in various matrices.[8] this compound is an ideal internal standard for these analyses due to its similar chemical behavior and distinct mass.

-

Objective: To identify and quantify Musk Xylene in a sample.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Procedure (General):

-

Sample Preparation: The sample (e.g., cosmetic product, environmental sample) is extracted with a suitable organic solvent. A known amount of this compound is added as an internal standard. The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]

-

GC Separation: The prepared sample is injected into the GC. The separation is typically performed on a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of Musk Xylene and this compound.

-

Quantification: The concentration of Musk Xylene in the original sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of Musk Xylene.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cifga.com [cifga.com]

- 3. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound [smolecule.com]

- 6. Musk xylene - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Musk Xylene-d9

This technical guide provides a comprehensive overview of Musk Xylene-d9, a deuterated isotopologue of the synthetic fragrance Musk Xylene. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled internal standards for quantitative analysis.

Chemical Identity and Properties

This compound is the deuterated form of Musk Xylene, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct, higher mass.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number (Labeled) | 2687960-78-5[1] |

| CAS Number (Unlabeled) | 81-15-2[1][2][3][4] |

| Molecular Formula | C₁₂D₉H₆N₃O₆[1][5] |

| Molecular Weight | 306.32 g/mol [2][3][5] |

| Monoisotopic Mass | 306.15 g/mol [2][3] |

| IUPAC Name | 1-(tert-butyl-d9)-3,5-dimethyl-2,4,6-trinitrobenzene |

-

1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene-d9

-

2,4,6-Trinitro-5-tert-butyl-m-xylene-d9

-

5-tert-Butyl-2,4,6-trinitro-m-xylene-d9

-

Moschus xylol-d9

-

Musk xylol-d9

-

NSC 59844-d9

-

Xylene Musk-d9

-

2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene-d9

-

2,4,6-Trinitro-3,5-dimethyl-tert-butylbenzene-d9

Table 2: Physicochemical Properties of Musk Xylene (Unlabeled)

| Property | Value |

| Appearance | White to light-colored crystalline solid[7][10][11] |

| Water Solubility | Insoluble[7][10][11] |

| Log P (Octanol/Water Partition Coefficient) | 5.20[11] |

| Vapor Pressure | 0.13 Pa at 20°C[11] |

Synthesis of Musk Xylene

The industrial synthesis of Musk Xylene involves a two-step process starting from meta-xylene.[6][9][12] The first step is a Friedel-Crafts alkylation, followed by nitration.

Analytical Methodologies

The quantification of Musk Xylene in various environmental and biological matrices is crucial for monitoring its presence and assessing potential risks. The use of this compound as an internal standard is highly recommended to improve the accuracy and precision of these measurements.[11]

1. Sample Preparation: QuEChERS Method for Sediment Samples [7]

A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation procedure has been validated for the simultaneous determination of eight synthetic musks, including Musk Xylene, in sediment samples. This method simplifies the extraction and cleanup process, providing good analytical performance.

2. Gas Chromatography-Mass Spectrometry (GC-MS) [7]

GC-MS is a widely used technique for the analysis of Musk Xylene. When coupled with an appropriate sample preparation method, it offers high sensitivity and selectivity.

-

Gas Chromatography (GC): A capillary column is used to separate the analytes based on their volatility and polarity.

-

Mass Spectrometry (MS): The separated compounds are then ionized and detected. For enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed.[11] Electron impact (EI) ionization is a common method used for this analysis.

Experimental Protocol Outline: Analysis of Musk Xylene in Air Samples

This protocol provides a general workflow for the analysis of synthetic musks in air samples.

Toxicology and Environmental Fate

Musk Xylene is recognized for its persistence in the environment and its potential for bioaccumulation.[11][12][13] It has been detected in various environmental compartments, including surface waters, and in biological samples such as fish, human milk, and adipose tissue.[9][13] While the acute toxicity of Musk Xylene is low, concerns have been raised regarding its potential carcinogenic effects, leading to its classification as a borderline case.[6][13] Due to its environmental persistence and bioaccumulative properties, Musk Xylene is considered a substance of very high concern (SVHC) under the European Union's REACH regulation.[12]

Applications

This compound is primarily used as an internal standard in analytical laboratories for the accurate quantification of Musk Xylene in various samples.[1][11] This is essential for:

-

Environmental monitoring studies.

-

Food safety analysis.

-

Biomonitoring of human exposure.

-

Research on the toxicology and environmental fate of synthetic musks.

References

- 1. Musk xylene (butyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesDLM-8278-1.2 [isotope.com]

- 2. cifga.com [cifga.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. This compound | TRC-M800202-25MG | LGC Standards [lgcstandards.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Musk xylene - Wikipedia [en.wikipedia.org]

- 7. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Musk xylene | 81-15-2 [chemicalbook.com]

- 11. Musk xylene | 81-15-2 | Benchchem [benchchem.com]

- 12. Musk xylene CAS 81-15-2 [cztrulychemical.com]

- 13. Musk xylene: analysis, occurrence, kinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated Musk Xylene in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated musk xylene as an internal standard in mass spectrometry for the quantitative analysis of musk xylene. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing experimental protocols, data presentation, and the fundamental principles that underpin this analytical approach. The use of isotopically labeled internal standards, such as deuterated musk xylene, is a cornerstone of high-fidelity quantitative analysis, mitigating matrix effects and improving the accuracy and precision of results.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte.[1] Consequently, it experiences similar extraction efficiencies, ionization responses, and potential for loss during sample preparation and analysis.[2][3] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery.[1] Deuterated internal standards are particularly effective in correcting for ion suppression and matrix effects in complex biological or environmental samples, leading to enhanced reproducibility and sensitivity.[4]

Deuterated Musk Xylene as an Internal Standard

Musk xylene (5-tert-butyl-2,4,6-trinitro-m-xylene) is a synthetic nitro musk that has been widely used as a fragrance ingredient in a variety of consumer products.[5][6] Due to its persistence and potential for bioaccumulation, sensitive and accurate methods for its quantification in various matrices are essential.[7] Deuterated musk xylene, such as d15-musk xylene or musk xylene (butyl-D₉), serves as an ideal internal standard for its analysis.[8][9]

Table 1: Properties of Musk Xylene and Deuterated Musk Xylene (butyl-D₉)

| Property | Musk Xylene (Unlabeled) | Deuterated Musk Xylene (butyl-D₉) | Reference |

| Chemical Formula | C₁₂H₁₅N₃O₆ | C₁₂H₆D₉N₃O₆ | [9] |

| Molecular Weight | 297.26 g/mol | 306.33 g/mol | [9][10] |

| CAS Number | 81-15-2 | 2687960-78-5 | [9] |

Experimental Protocol: GC-MS Analysis of Musk Xylene using Deuterated Internal Standard

This section outlines a general experimental protocol for the quantitative analysis of musk xylene in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with deuterated musk xylene as an internal standard. The protocol is a composite of methodologies reported in the scientific literature.[11][12]

Sample Preparation

Effective sample preparation is critical for accurate analysis and involves extraction of the analyte from the sample matrix and removal of interfering substances.

-

Extraction: For solid samples such as cosmetics or tissues, ultrasonic extraction with a mixture of acetone and hexane is a common method.[8] For aqueous samples, liquid-liquid extraction with a non-polar solvent like n-hexane can be employed.

-

Internal Standard Spiking: A known amount of deuterated musk xylene solution is added to the sample at the beginning of the preparation process.

-

Clean-up: The extract is concentrated and then purified using solid-phase extraction (SPE) with a silica-based cartridge (e.g., Sep-Pak Silica or CNWBOND Si).[8][12] This step removes polar interferences that could affect the GC-MS analysis.

-

Final Preparation: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent, such as hexane or ethyl acetate, for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table summarizes typical GC-MS parameters for the analysis of musk xylene.

Table 2: GC-MS Instrumental Parameters

| Parameter | Setting | Reference(s) |

| Gas Chromatograph | ||

| Capillary Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [11][12] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | [13] |

| Injection Mode | Splitless | [3] |

| Injection Volume | 1 µL | [2] |

| Injector Temperature | 280 °C | [11] |

| Oven Temperature Program | Initial 90°C (hold 2 min), ramp 20°C/min to 150°C, ramp 1.5°C/min to 180°C, ramp 30°C/min to 280°C (hold 2 min) | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | [11][12] |

| Ion Source Temperature | 230 °C | [11] |

| Transfer Line Temperature | 280 °C | [11] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [11][12] |

Selected Ion Monitoring (SIM)

In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte and the internal standard. This increases sensitivity and reduces interference from co-eluting compounds.

Table 3: Selected Ions for Monitoring Musk Xylene and Deuterated Musk Xylene

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference(s) |

| Musk Xylene | 282 | 297 | 265 | [11] |

| Deuterated Musk Xylene (d15) | 297 (or other appropriate ion) | - | - | [8] |

| Deuterated Musk Xylene (butyl-D₉) | 291 (M-15) | 306 (M+) | - |

Note: The specific ions for deuterated musk xylene may vary depending on the deuteration pattern. The M-15 fragment (loss of a methyl group) is a prominent ion for musk xylene.

Mass Spectral Fragmentation of Musk Xylene

Under electron ionization, musk xylene undergoes fragmentation, with the most characteristic fragmentation being the loss of a methyl group ([M-15]⁺).[10] This results in a prominent ion at m/z 282. The molecular ion is observed at m/z 297.

Quantitative Data and Method Performance

The use of a deuterated internal standard significantly improves the performance of quantitative methods for musk xylene. The following table summarizes typical performance characteristics reported in the literature.

Table 4: Summary of Quantitative Method Performance for Musk Xylene Analysis

| Parameter | Typical Value Range | Reference(s) |

| Linearity (Correlation Coefficient, r²) | > 0.999 | [11] |

| Limit of Detection (LOD) | 0.11 - 0.30 µg/kg | [11][14] |

| Limit of Quantitation (LOQ) | 5 µg/kg | [12] |

| Recovery | 79% - 116% | [11][14] |

| Relative Standard Deviation (RSD) | 1.6% - 13.3% | [11] |

These data demonstrate that methods employing isotope dilution with deuterated musk xylene are capable of achieving excellent linearity, low detection limits, and high accuracy and precision, making them suitable for trace-level analysis in complex matrices.

Conclusion

The use of deuterated musk xylene as an internal standard in mass spectrometry provides a robust and reliable method for the quantitative analysis of musk xylene. This technical guide has outlined the fundamental principles, provided a detailed experimental protocol, and summarized the expected performance of such methods. By compensating for variations in sample preparation and instrumental analysis, isotope dilution mass spectrometry with deuterated internal standards ensures the high-quality data required by researchers, scientists, and drug development professionals.

References

- 1. Determination of 10 synthetic musks in cosmetics by isotope dilution-gc-ms/ms | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Musk xylene CAS 81-15-2 [cztrulychemical.com]

- 8. Determination of a bound musk xylene metabolite in carp hemoglobin as a biomarker of exposure by gas chromatography-mass spectrometry using selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Musk xylene (butyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesDLM-8278-1.2 [isotope.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Determination of Musk Xylene in Food Flavors by Gas Chromatography-Mass Spectrometry Based on Deuterium Isotope Internal Standard [fxcsxb.com]

Musk Xylene-d9: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for Musk Xylene-d9. Understanding these parameters is critical for maintaining the integrity of this isotopically labeled compound, ensuring accurate and reproducible results in research and analytical applications.

Chemical and Physical Properties

This compound is the deuterated analogue of Musk Xylene, a synthetic nitro musk. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based analyses.[1] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-(tert-Butyl-d9)-3,5-dimethyl-2,4,6-trinitrobenzene | [2][3] |

| Molecular Formula | C₁₂H₆D₉N₃O₆ | [3][4][5] |

| Molecular Weight | ~306.32 g/mol | [3][5] |

| CAS Number (Labeled) | 2687960-78-5 | [4] |

| Appearance | White to pale yellow crystalline solid | [2][6] |

| Solubility | Practically insoluble in water; soluble in organic solvents like acetonitrile and ethanol. | [2][6] |

Stability Profile

This compound, like its non-deuterated counterpart, is a chemically stable molecule under standard laboratory conditions.[7][8] However, its stability can be compromised by exposure to specific environmental factors, primarily light and high temperatures.

Key Stability Considerations:

-

Photostability: Musk Xylene is known to be susceptible to photolysis.[2] Exposure to direct sunlight or other sources of UV radiation can lead to degradation. Therefore, it is crucial to protect this compound from light during storage and handling.

-

Thermal Stability: While generally stable at room temperature, elevated temperatures can accelerate degradation.[9] Musk Xylene is a flammable solid and can undergo self-decomposition if subjected to excessive heat, friction, or impact.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

-

Hydrolytic Stability: Musk Xylene does not contain functional groups that are readily hydrolyzed under typical environmental conditions.[2]

-

Stability of Deuterium Label: Deuterated compounds are generally stable, but the potential for hydrogen-deuterium exchange exists, particularly in strongly acidic or basic solutions.[10] It is advisable to avoid prolonged storage in such media.

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors Affecting this compound Stability.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for solutions. For the neat solid, refrigeration may extend shelf life. | Minimizes thermal degradation and potential for self-decomposition. | [6][11][12] |

| Light | Protect from light. Store in amber vials or in the dark. | Prevents photolytic degradation. | [6][11][12] |

| Atmosphere | Store in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. | [6][13] |

| Incompatibilities | Keep away from strong oxidizing agents, sources of ignition, and excessive heat. | Reduces the risk of hazardous reactions and decomposition. | [9][13] |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life and retest period for this compound. The following outlines a general protocol for a long-term stability study.

Stability Study Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a chemical reference standard.

Caption: Workflow for a Stability Study.

Long-Term Stability Testing Protocol

Objective: To evaluate the stability of this compound under defined long-term storage conditions and establish a retest period.

Materials:

-

This compound (neat solid or solution in a suitable solvent like acetonitrile)

-

Amber glass vials with screw caps

-

Calibrated stability chambers

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh and prepare multiple aliquots of this compound in amber glass vials.

-

If testing a solution, prepare a stock solution and dispense equal volumes into the vials.

-

Tightly seal the vials.

-

-

Storage Conditions:

-

Testing Intervals:

-

Perform initial analysis at time zero (T=0).

-

Test samples at regular intervals, for example: 3, 6, 9, 12, 18, 24, and 36 months.[16]

-

-

Analytical Method:

-

At each time point, remove a vial from the stability chamber.

-

Allow the sample to equilibrate to room temperature.

-

Prepare the sample for analysis (e.g., dilution).

-

Analyze the sample using a validated GC-MS method to determine the purity and identify any degradation products.[6]

-

-

Data Evaluation:

-

Compare the purity results at each time point to the initial (T=0) value.

-

Monitor for the appearance and growth of any degradation product peaks.

-

Establish acceptance criteria for purity (e.g., not less than 98.0%).

-

The retest period is the time during which the this compound remains within the established acceptance criteria.

-

Quantitative Stability Data (Illustrative)

The following table presents illustrative data from a hypothetical long-term stability study of this compound. This data is intended to be representative and should not be taken as actual experimental results.

Storage Condition: 25°C / 60% RH, Protected from Light

| Time (Months) | Purity (%) | Appearance | Degradation Products (%) |

| 0 | 99.8 | Conforms | < 0.1 |

| 3 | 99.7 | Conforms | < 0.1 |

| 6 | 99.8 | Conforms | < 0.1 |

| 12 | 99.6 | Conforms | 0.1 |

| 24 | 99.5 | Conforms | 0.2 |

| 36 | 99.2 | Conforms | 0.3 |

Storage Condition: 40°C / 75% RH, Protected from Light (Accelerated)

| Time (Months) | Purity (%) | Appearance | Degradation Products (%) |

| 0 | 99.8 | Conforms | < 0.1 |

| 1 | 99.5 | Conforms | 0.2 |

| 3 | 99.0 | Conforms | 0.5 |

| 6 | 98.2 | Conforms | 1.0 |

This guide provides a framework for the proper handling, storage, and stability assessment of this compound. Adherence to these recommendations will help ensure the quality and reliability of this important analytical standard. For critical applications, it is always recommended to perform in-house stability validation.

References

- 1. This compound | TRC-M800202-25MG | LGC Standards [lgcstandards.com]

- 2. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Musk xylene (butyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesDLM-8278-1.2 [isotope.com]

- 5. cifga.com [cifga.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Musk xylene: analysis, occurrence, kinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 12. ukisotope.com [ukisotope.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. Accelerated stability and forced degradation [alphalyse.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Isotopic Purity of Musk Xylene-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Musk Xylene-d9, a deuterated analog of the synthetic fragrance ingredient Musk Xylene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. It covers the synthesis, quantitative analysis, and experimental protocols for determining the isotopic enrichment of this compound.

Introduction to this compound and its Applications

Musk Xylene (5-tert-butyl-2,4,6-trinitro-m-xylene) is a synthetic nitromusk that has been widely used as a fragrance in consumer products.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry. The use of a deuterated standard allows for precise and accurate quantification of Musk Xylene in various matrices, such as environmental and biological samples, by correcting for sample loss during preparation and analysis.[3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. Commercially available this compound is generally characterized by a high degree of deuteration.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₆D₉N₃O₆ | [5][6] |

| Molecular Weight | 306.33 g/mol | [5] |

| Isotopic Purity (d9) | ≥ 98% | [5] |

| Deuteration Level | > 95% |

Note: The isotopic purity of ≥ 98% for the d9 isotopologue is a common specification from commercial suppliers. However, the exact isotopic distribution, including the percentages of d8, d7, and other lower-deuterated species, is often proprietary. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Synthesis of this compound

A plausible synthetic route for this compound would involve the use of deuterated starting materials. A general outline of the synthesis of the non-deuterated analogue involves:

-

Friedel-Crafts Alkylation: Reaction of m-xylene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

Nitration: The resulting 5-tert-butyl-m-xylene is then nitrated using a mixture of nitric acid and sulfuric acid to yield Musk Xylene.[1]

For the synthesis of this compound, one would need to employ a deuterated precursor, most likely deuterated m-xylene or a deuterated tert-butylating agent. A patent describes a method for synthesizing musk xylene from a propiolactone byproduct, which involves the chlorination of tert-butyl alcohol and subsequent condensation with m-xylene, followed by nitration.[7] Adapting this for a deuterated synthesis would require the use of deuterated tert-butyl alcohol.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic distribution of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).

-

Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column (e.g., DB-5MS) to separate the analyte from any impurities. The temperature program is optimized to ensure good peak shape and resolution.

-

Mass Spectrometry (MS): The eluting analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the different isotopologues (d9, d8, d7, etc.). The isotopic purity is calculated by comparing the peak area of the d9 ion to the sum of the peak areas of all relevant isotopologues. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for assessing isotopic purity.

Methodology:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to detect any residual protons in the molecule. The absence or significant reduction of signals corresponding to the protonated positions confirms a high level of deuteration. The percentage of deuteration can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard.

-

²H NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei. The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the unlabeled compound. The presence of signals at the expected positions confirms the sites of deuteration. Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different positions in the molecule.

Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound to determine its isotopic purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Musk xylene (butyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesDLM-8278-1.2 [isotope.com]

- 6. cifga.com [cifga.com]

- 7. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Musk Xylene-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for Musk Xylene-d9. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, assessment, and understanding of the toxicological profile of this compound. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known toxicological pathways.

Chemical and Physical Properties

This compound is the deuterated analogue of Musk Xylene, a synthetic nitro-musk used as a fragrance ingredient. The primary difference is the substitution of nine hydrogen atoms with deuterium on the butyl group. This isotopic labeling is often utilized in analytical and metabolic studies. The general properties of Musk Xylene are considered applicable to its deuterated form for health and safety purposes.

| Property | Value | References |

| Chemical Name | 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitrobenzene-d9 | [1] |

| CAS Number | 2687960-78-5 (labeled); 81-15-2 (unlabeled) | [1] |

| Molecular Formula | C12H6D9N3O6 | [1] |

| Molecular Weight | 306.33 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2][3] |

| Odor | Musk-like | [2] |

| Melting Point | 110-116 °C | [4] |

| Solubility | Practically insoluble in water; Soluble in ethanol and other organic solvents | [2] |

| Vapor Pressure | 9.7 mPa (at 40 °C) | [5] |

| Log P | 4.369 | [5] |

Toxicological Data

The toxicological profile of Musk Xylene has been evaluated in various studies. The primary concerns are related to its potential carcinogenicity and endocrine-disrupting effects.

Acute Toxicity

| Test | Species | Route | Value | References |

| LD50 | Mouse | Oral | >4,000 mg/kg | [3] |

| LD50 | Rat | Oral | >10,000 mg/kg | [6] |

| LD50 | Rabbit | Dermal | >10,000 mg/kg | [6] |

Carcinogenicity

Musk Xylene is classified as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans") by the International Agency for Research on Cancer (IARC) and as a Category 2 carcinogen ("suspected human carcinogen") under the CLP Regulation in the European Union.[5] These classifications are primarily based on a long-term dietary study in B6C3F1 mice.[5][7]

| Species | Route | Dose Levels | Duration | Findings | References |

| B6C3F1 Mice (male and female) | Dietary | 0.075% and 0.15% | 80 weeks | Increased incidence of hepatocellular adenomas and carcinomas in both sexes. Increased incidence of Harderian gland tumors in males. | [7][8] |

Endocrine Disruption

Studies have indicated that Musk Xylene possesses weak estrogenic activity. This has been demonstrated through in vitro assays showing proliferation of human breast cancer cells (MCF-7), an effect that is mediated by the estrogen receptor.[9][10][11]

Experimental Protocols

Rodent Carcinogenicity Bioassay (based on Maekawa et al., 1990)

This section outlines the general methodology for a long-term rodent carcinogenicity bioassay, incorporating specific details from the key study on Musk Xylene.

Objective: To assess the carcinogenic potential of a test substance following long-term dietary administration to rodents.

Materials and Methods:

-

Test Animals: B6C3F1 mice, an inbred strain commonly used in carcinogenicity studies.[12][13] Groups of at least 50 male and 50 female mice are typically used per dose group.[14]

-

Test Substance Administration: Musk Xylene was administered in the diet at concentrations of 0.075% and 0.15%. A control group received the basal diet.[8]

-

Duration of Exposure: The mice were fed the experimental diets for 80 weeks.[8]

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or food and water consumption.

-

Body Weight: Body weights are recorded weekly for the first few months and then bi-weekly or monthly for the remainder of the study.

-

Survival: Mortality is recorded daily.

-

-

Pathology:

-

Gross Necropsy: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed on all animals that died or were euthanized. All external surfaces, orifices, and internal organs are examined for abnormalities.

-

Histopathology: A comprehensive set of tissues and any gross lesions are collected, preserved in formalin, processed, and examined microscopically by a qualified pathologist.

-

Caption: Workflow for a rodent carcinogenicity bioassay.

E-Screen Assay for Estrogenic Activity

The E-screen (Estrogen-screen) assay is a cell proliferation assay used to assess the estrogenic potential of chemicals.[15][16][17]

Objective: To determine if a test substance can induce the proliferation of estrogen-sensitive cells, indicating estrogenic activity.

Materials and Methods:

-

Cell Line: Human breast cancer cell line MCF-7, which is responsive to estrogens.[16]

-

Culture Conditions: Cells are maintained in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.

-

Assay Procedure:

-

MCF-7 cells are seeded in multi-well plates.

-

After cell attachment, the medium is replaced with experimental medium containing various concentrations of the test substance (this compound).

-

Positive (17β-estradiol) and negative (vehicle) controls are run in parallel.[15]

-

The cells are incubated for a defined period (e.g., 6 days).

-

Cell proliferation is quantified by measuring the final cell number, for example, using a Coulter counter or a colorimetric assay (e.g., MTT assay).

-

-

Data Analysis: The proliferative effect of the test substance is compared to that of the positive control to determine its relative estrogenic potency.

Signaling Pathways of Toxicity

Cytochrome P450 Induction

Musk Xylene is known to be a phenobarbital-type inducer of cytochrome P450 (CYP) enzymes in the liver.[5][7] This induction is thought to be a key mechanism in its carcinogenicity, promoting cell proliferation and tumor formation through a non-genotoxic mechanism.[18] The amine metabolites of Musk Xylene have also been shown to induce CYP2B10 mRNA.[19]

Caption: Proposed pathway for this compound induced CYP450 activation.

Endocrine Disruption

Musk Xylene and its metabolites can act as xenoestrogens, mimicking the action of endogenous estrogens.[9] This can lead to the disruption of normal endocrine function.

Caption: Mechanism of estrogenic activity of this compound.

Health and Safety Recommendations

Based on the available data, the following handling and safety precautions are recommended for this compound.

Handling and Storage

-

Handling: Handle in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[4] Avoid inhalation of dust and contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][20]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[2][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions.[2]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[3]

-

Environmental Precautions: Prevent entry into drains and waterways.[2]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth) and collect in a suitable container for disposal.[2]

Conclusion

This compound, like its non-deuterated counterpart, presents several health and safety considerations for researchers and professionals in drug development. The primary toxicological concerns are its potential carcinogenicity, mediated through a non-genotoxic mechanism involving cytochrome P450 induction, and its endocrine-disrupting properties as a weak estrogen mimic. While acute toxicity is low, chronic exposure should be minimized. Adherence to proper handling procedures, use of personal protective equipment, and implementation of appropriate emergency measures are essential to ensure a safe working environment. Further research into the specific molecular interactions and downstream effects of this compound will continue to refine our understanding of its toxicological profile.

References

- 1. Musk xylene (butyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesDLM-8278-1.2 [isotope.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. echemi.com [echemi.com]

- 4. indenta.com [indenta.com]

- 5. Musk xylene - Wikipedia [en.wikipedia.org]

- 6. Musk xylene: analysis, occurrence, kinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Musk Ambrette and Musk Xylene (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

- 8. ec.europa.eu [ec.europa.eu]

- 9. ewg.org [ewg.org]

- 10. Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. quinacrine.org [quinacrine.org]

- 14. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 15. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 16. E-SCREEN - Wikipedia [en.wikipedia.org]

- 17. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of carcinogenic potential of two nitro-musk derivatives, musk xylene and musk tibetene in a host-mediated in vivo/in vitro assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of mouse cytochrome P450 2B enzymes by amine metabolites of musk xylene: contribution of microsomal enzyme induction to the hepatocarcinogenicity of musk xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of Musk Xylene-d9 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Musk Xylene-d9 as an internal standard for the accurate quantification of musk xylene and other synthetic musk compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro musk widely used as a fragrance ingredient in cosmetics, personal care products, and household items.[1][2] Due to its persistence and potential for bioaccumulation, monitoring its levels in environmental and biological samples is of significant interest.[3] Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the determination of musk xylene and other synthetic musks due to its high sensitivity and selectivity.[4][5]

The use of an internal standard is crucial for achieving accurate and precise quantification in GC-MS analysis by correcting for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is ideal as it exhibits similar chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout the analytical process.[2] this compound, where nine hydrogen atoms in the tert-butyl group are replaced by deuterium, is a commonly used internal standard for the analysis of musk xylene.[6][7]

Key Applications

This compound is a suitable internal standard for a wide range of applications, including:

-

Environmental Monitoring: Quantification of musk xylene in water, air, soil, and sediment samples.[8]

-

Biological Monitoring: Determination of musk xylene and its metabolites in human and animal tissues, blood, and milk.[1][9]

-

Food Safety: Analysis of musk xylene in food flavors and aquatic products.[5][10]

-

Cosmetic and Consumer Product Analysis: Ensuring regulatory compliance by quantifying musk xylene in perfumes, lotions, and other consumer goods.[11][12][13]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₆D₉N₃O₆ |

| Molecular Weight | 306.33 g/mol [6] |

| CAS Number (Labeled) | 2687960-78-5[6] |

| Appearance | Typically supplied as a solution in a solvent like acetonitrile.[6] |

Experimental Protocols

The following protocols are generalized methodologies based on published literature and should be optimized for specific sample matrices and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

4.1.1. Water Samples (Liquid-Liquid Extraction - LLE)

-

To a 100 mL water sample, add a known amount of this compound internal standard solution.

-

Add 10 mL of a suitable organic solvent (e.g., n-hexane or a mixture of n-hexane and diethyl ether).

-

Shake the mixture vigorously for 10 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process with a fresh portion of the organic solvent.

-

Combine the organic extracts and concentrate them under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane or toluene) for GC-MS analysis.[14]

4.1.2. Solid Samples (e.g., Sediment, Tissue, Cosmetics) (Ultrasonic Extraction & Solid-Phase Extraction - SPE)

-

Homogenize a known weight of the solid sample.

-

Spike the sample with a known amount of this compound internal standard.

-

Add a suitable extraction solvent (e.g., acetonitrile, acetone/hexane mixture).[11][12]

-

Extract the sample using ultrasonication for a specified time (e.g., 20 minutes).[10]

-

Centrifuge the sample and collect the supernatant.

-

Concentrate the extract using a rotary evaporator.[11]

-

Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Silica or Florisil) to remove interfering matrix components.[1][4][11]

-

Elute the analytes from the SPE cartridge with an appropriate solvent.

-

Concentrate the eluate and reconstitute in a known volume for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole) is used.

Typical GC Conditions:

| Parameter | Recommended Setting |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5][11] |

| Injector Temperature | 280 °C[14] |

| Injection Mode | Splitless[14] |

| Oven Temperature Program | 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 10 min), ramp at 10 °C/min to 280 °C (hold 12 min)[14] |

| Carrier Gas | Helium at a constant flow rate[14] |

Typical MS Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI)[1] |

| Ion Source Temperature | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[10][11] |

Selected Ions for Monitoring (SIM Mode - EI):

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Musk Xylene | 282 | 297, 265[5] |

| This compound | 291 | 306, 274 (Calculated based on d9 shift) |

Note: The selection of ions for NCI and MRM modes will differ and should be optimized based on the instrument and specific analytical needs. For instance, in NCI mode, the molecular ion is often monitored.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data from various studies.

Table 1: Method Detection and Quantification Limits

| Matrix | Analyte | Detection Limit (LOD) | Quantitation Limit (LOQ) | Reference |

| Food Flavors | Musk Xylene | 0.11 mg/kg | 0.38 mg/kg | [10] |

| Cosmetics | Musk Xylene | - | 5 µg/kg | [11] |

| Environmental Water | Polycyclic Musks | 0.06–0.15 µg/L | 0.2–0.5 µg/L | [15] |

| Wastewater | Nitro & Polycyclic Musks | 5-25 ng/L (MDL) | - | [8] |

| Cosmetics | Nitro Musks | - | 50.0-500 ng/kg | [12] |

Table 2: Recovery and Precision Data

| Matrix | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Food Flavors | Not Specified | 94 - 116 | 4.2 - 6.5 | [10] |

| Cosmetics | 5-50 µg/kg | 81.1 - 86.9 | <10 (intra-day), <12 (inter-day) | [11] |

| Wastewater | 200 ng/L | >75 | <13.2 | [8] |

| Cosmetics | 500 ng/kg | 85.81 - 103.77 | <5.32 | [12] |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of Musk Xylene using this compound as an internal standard.

Conclusion

This compound serves as an excellent internal standard for the GC-MS quantification of musk xylene in a variety of complex matrices. Its use, in conjunction with optimized sample preparation and instrumental methods, allows for the generation of accurate, precise, and reliable data essential for research, regulatory monitoring, and safety assessment in the fields of environmental science, toxicology, and consumer product safety.

References

- 1. The trace analysis of musk xylene in biological samples: problems associated with its ubiquitous occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Musk xylene (butyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesDLM-8278-1.2 [isotope.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Determination of polycyclic and nitro musks in environmental water samples by means of microextraction by packed sorbents coupled to large volume injection-gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of Musk Xylene in Food Flavors by Gas Chromatography-Mass Spectrometry Based on Deuterium Isotope Internal Standard [fxcsxb.com]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of 10 synthetic musks in cosmetics by isotope dilution-gc-ms/ms | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Musk Xylene in Environmental Water Samples by LC-MS/MS using Musk Xylene-d9

Abstract